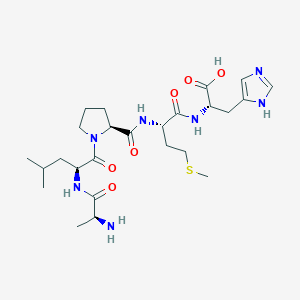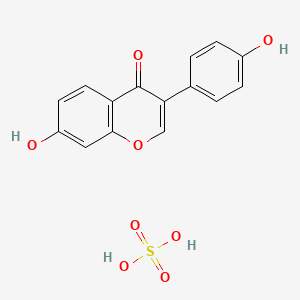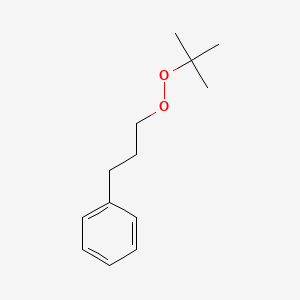
3-Phenoxathiincarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenoxathiincarboxylic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a phenoxathiin ring system attached to a carboxylic acid functional group. Carboxylic acids are known for their wide distribution in nature and their role as intermediates in various biochemical pathways .
Vorbereitungsmethoden
The synthesis of 3-Phenoxathiincarboxylic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to form carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
3-Phenoxathiincarboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Polymers: It is used as a monomer, additive, or catalyst in the production of synthetic or natural polymers.
Medical Field: Carboxylic acids are used in the medical field for their various biological activities, including antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-Phenoxathiincarboxylic acid involves its interaction with molecular targets and pathways. Carboxylic acids are known to form hydrogen bonds with polar compounds, leading to increased stabilization and reactivity in various chemical reactions . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Vergleich Mit ähnlichen Verbindungen
3-Phenoxathiincarboxylic acid can be compared with other similar compounds, such as:
3-Thiophenecarboxylic acid: This compound has a similar structure but with a thiophene ring instead of a phenoxathiin ring.
Phenolic Compounds: These compounds share similar functional groups and exhibit similar chemical reactivity.
The uniqueness of this compound lies in its phenoxathiin ring system, which imparts distinct chemical and physical properties compared to other carboxylic acids.
Eigenschaften
CAS-Nummer |
400016-22-0 |
|---|---|
Molekularformel |
C13H8O3S |
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
phenoxathiine-3-carboxylic acid |
InChI |
InChI=1S/C13H8O3S/c14-13(15)8-5-6-12-10(7-8)16-9-3-1-2-4-11(9)17-12/h1-7H,(H,14,15) |
InChI-Schlüssel |
WVNRXIRTYJJDOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


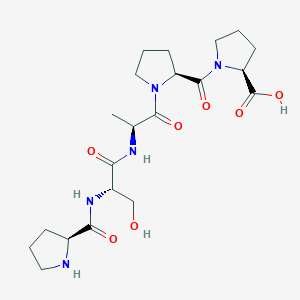
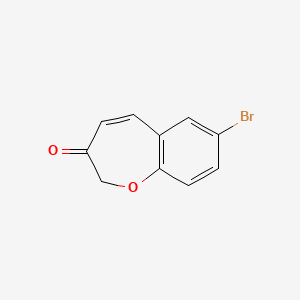
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14236100.png)
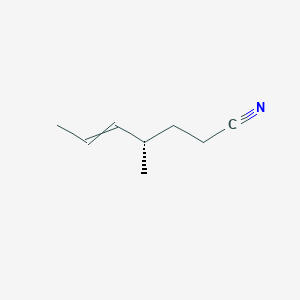

![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)
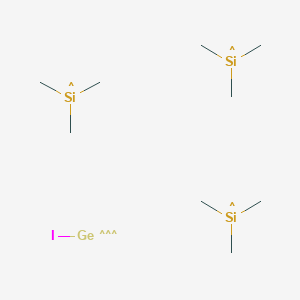
![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)
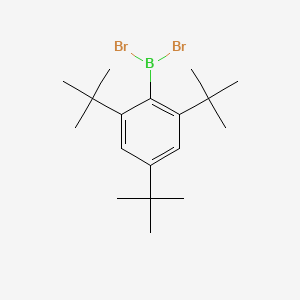
![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)

